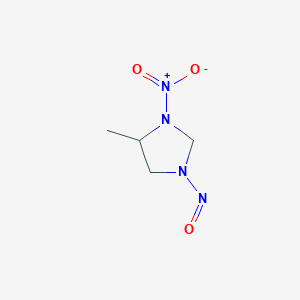
10-(2,5-dioxopyrrol-1-yl)decanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2,5-dioxopyrrol-1-yl)decanoic acid is an organic compound with the molecular formula C14H21NO4 It is a derivative of decanoic acid, featuring a pyrrolidine-2,5-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-dioxopyrrol-1-yl)decanoic acid typically involves the reaction of decanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with dicyclohexylurea as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-(2,5-dioxopyrrol-1-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
10-(2,5-dioxopyrrol-1-yl)decanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 10-(2,5-dioxopyrrol-1-yl)decanoic acid involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins or other biomolecules by forming covalent bonds with nucleophilic residues. This modification can alter the function of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
Decanoic acid: A simple fatty acid with similar chain length but lacking the pyrrolidine-2,5-dione moiety.
N-hydroxysuccinimide esters: Compounds with similar reactivity due to the presence of the NHS group.
Uniqueness
10-(2,5-dioxopyrrol-1-yl)decanoic acid is unique due to its combination of a long aliphatic chain and a reactive pyrrolidine-2,5-dione moiety. This structure imparts distinct chemical properties, making it valuable in various applications where both hydrophobic and reactive functionalities are required.
属性
| 90267-87-1 | |
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
10-(2,5-dioxopyrrol-1-yl)decanoic acid |
InChI |
InChI=1S/C14H21NO4/c16-12-9-10-13(17)15(12)11-7-5-3-1-2-4-6-8-14(18)19/h9-10H,1-8,11H2,(H,18,19) |
InChI 键 |
KUSRFCYGKCEASX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)

